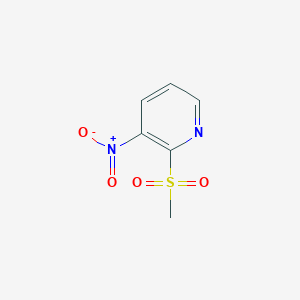

2-(甲磺酰基)-3-硝基吡啶

描述

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to two carbon atoms . They are often used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of methylsulfonyl compounds often involves reactions with amines and their derivatives . For example, 2-(4-methylsulfonyl phenyl) indole derivatives have been synthesized and assessed for their antimicrobial and anti-inflammatory activities .Molecular Structure Analysis

The molecular structure of methylsulfonyl compounds can be analyzed using various techniques such as gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis

Methylsulfonyl compounds can undergo various chemical reactions. For instance, they can participate in chemoselective S_NAr reactions with amines and their derivatives . Also, they can undergo esterification reactions .Physical And Chemical Properties Analysis

Methylsulfonyl compounds generally have stable physical and chemical properties. They are often crystalline solids at room temperature .科学研究应用

亲核取代

3-硝基吡啶(包括 2-(甲磺酰基)-3-硝基吡啶等衍生物)的主要应用之一是亲核取代反应。这些反应涉及用另一个亲核试剂取代分子中的一个基团。例如,3-硝基吡啶在替代亲核取代条件下与氯仿、氯乙酸甲酯和 2-氯丙酸乙酯反应,导致在硝基邻位或对位取代。这种方法已被证明对各种取代(包括烷基化)有效,且收率和区域选择性良好 (Andreassen、Bakke、Sletvold 和 Svensen,2004 年)。

振动光谱和量子化学研究

2-(甲磺酰基)-3-硝基吡啶衍生物一直是振动光谱和量子化学研究的兴趣所在。涉及 2-羟基-4-甲基-3-硝基吡啶及其衍生物的研究集中在构象稳定性和使用密度泛函理论 (DFT) 的振动分析。这些研究对于理解分子的分子稳定性、键强度和电荷转移至关重要。此类信息在材料科学和分子工程领域很有价值 (Balachandran、Lakshmi 和 Janaki,2012 年)。

新型荧光分子合成

另一个有趣的应用是新型荧光分子的合成。通过对 2-甲基和 2-芳基乙烯基-3-硝基吡啶进行官能化并研究它们与硫醇的反应,研究人员创造出具有显着光物理性质(包括大的斯托克斯位移)的化合物。该应用展示了 3-硝基吡啶衍生物在光学和电子器件新材料开发中的潜力 (Nikol'skiy、Minyaev、Bastrakov 和 Starosotnikov,2022 年)。

在非线性光学材料中的应用

密切相关的化合物 2-氨基-5-硝基吡啶在用于非线性光学材料的非中心对称共晶的制备中的应用也表明 2-(甲磺酰基)-3-硝基吡啶具有潜在应用。这些共晶被设计用于非线性光学器件,突出了硝基吡啶衍生物在先进材料科学中的重要性 (Koshima、Hamada、Yagi 和 Uosaki,2001 年)。

作用机制

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors

Mode of Action

It is suggested that similar compounds may bind to surface receptor sites, blocking the interaction of parasite and host . This implies that 2-(Methylsulfonyl)-3-nitropyridine might interact with its targets and cause changes that inhibit certain biological processes.

Biochemical Pathways

It is known that metabolic pathways play a crucial role in the action of many compounds These pathways control the flux of metabolites to ensure that the output meets biological demand and that energy is not wasted

Pharmacokinetics

It is known that similar compounds, such as skb264, exhibit favorable pharmacokinetic profiles . After administration, the serum or plasma concentration/exposure of SKB264 increased proportionally with increasing dosage . The linker stability of SKB264 was significantly enhanced as shown by prolonged payload half-life in vivo .

Result of Action

It is suggested that similar compounds have shown promising antitumor efficacy . This implies that 2-(Methylsulfonyl)-3-nitropyridine might have potential therapeutic applications.

Action Environment

It is known that environmental factors can have significant impacts on the action of many compounds

安全和危害

未来方向

属性

IUPAC Name |

2-methylsulfonyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-13(11,12)6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMXSFTAWNECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481671 | |

| Record name | 2-(methylsulfonyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfonyl)-3-nitropyridine | |

CAS RN |

56825-29-7 | |

| Record name | 2-(methylsulfonyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

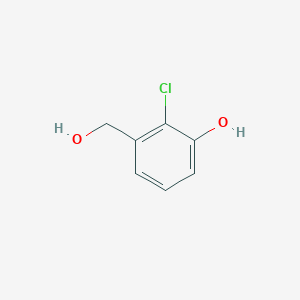

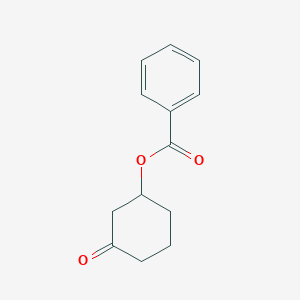

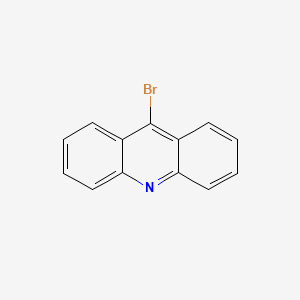

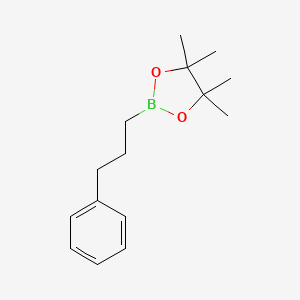

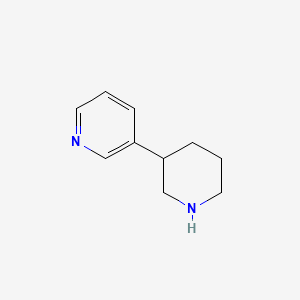

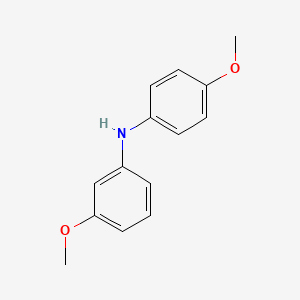

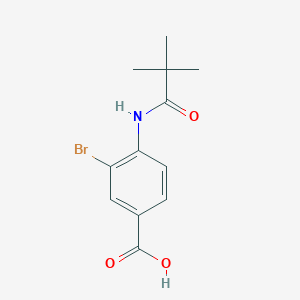

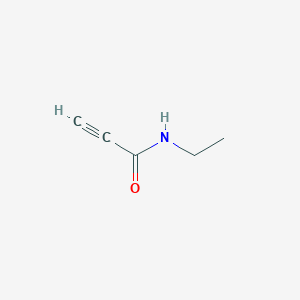

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。